molecular formula C18H16O5S B2957262 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one CAS No. 904449-49-6

8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2957262
CAS No.: 904449-49-6
M. Wt: 344.38
InChI Key: SUHIKQCPERXNNE-UHFFFAOYSA-N
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Description

8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxy group at the 8th position, a 4-methylbenzenesulfonyl group at the 3rd position, and a chromen-2-one core structure

Preparation Methods

The synthesis of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure.

    Ethoxylation: The ethoxy group is introduced at the 8th position of the chromen-2-one core using ethyl iodide and a base such as potassium carbonate.

    Sulfonylation: The 4-methylbenzenesulfonyl group is introduced at the 3rd position through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base such as pyridine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or sulfonyl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be mediated through the induction of apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential. The compound may also inhibit specific enzymes or receptors involved in disease progression.

Comparison with Similar Compounds

8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    8-ethoxy-3-(4-chlorobenzenesulfonyl)-2H-chromen-2-one: Similar structure but with a chlorobenzenesulfonyl group instead of a methylbenzenesulfonyl group.

    8-ethoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-thione: Similar structure but with a thione group instead of a ketone group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

8-ethoxy-3-(4-methylphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-3-22-15-6-4-5-13-11-16(18(19)23-17(13)15)24(20,21)14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHIKQCPERXNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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